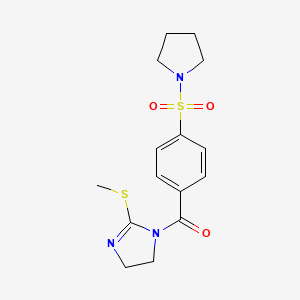
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a synthetic organic compound known for its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The intricate molecular framework offers diverse reactivity and biological activity, making it a compound of significant interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, beginning with the formation of the core imidazole structure followed by functionalization with methylthio and pyrrolidin-1-ylsulfonyl groups. Specific reagents and catalysts such as sulfur-containing compounds and sulfonyl chlorides are used under controlled conditions to facilitate these transformations.
Industrial Production Methods: For large-scale production, industrial methods may include batch or continuous flow reactors to optimize yield and purity. These methods emphasize the importance of precise temperature control, solvent selection, and reaction time to ensure consistency and efficiency in the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: The compound can undergo various chemical reactions including:
Oxidation: Transformation of the methylthio group to sulfoxide or sulfone derivatives.
Reduction: Hydrogenation of the imidazole ring to produce dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or imidazole moieties.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrogen gas with palladium catalyst), and halogenated compounds for substitution reactions are commonly used under appropriate conditions.
Major Products Formed: The major products from these reactions typically include various oxidized or reduced derivatives, as well as substituted analogs that retain the core structure of the original compound.
Wissenschaftliche Forschungsanwendungen
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone finds applications in several research areas:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential as a bioactive molecule influencing enzymatic processes or signaling pathways.
Medicine: Investigation of its pharmacological properties for developing new therapeutic agents.
Industry: Utilization in the development of specialty chemicals or materials with specific functional properties.
Wirkmechanismus
The compound's mechanism of action can involve interaction with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. Pathways involved may include signaling cascades or metabolic routes impacted by the compound's presence and activity.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with imidazole or sulfonyl groups, (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exhibits unique properties due to the specific arrangement of its functional groups. Similar compounds may include:
Imidazole derivatives
Sulfonyl-containing phenyl compounds
Methanone-based molecules
Hope that covers everything you needed. What do you think?
Eigenschaften
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-22-15-16-8-11-18(15)14(19)12-4-6-13(7-5-12)23(20,21)17-9-2-3-10-17/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBGAQCVANDBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














